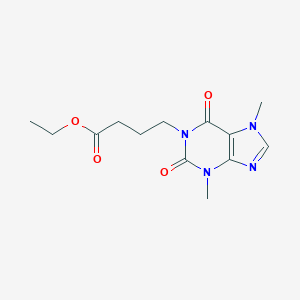
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Pain Management
Scientific Field
Medicinal Chemistry and Pharmacology
Summary of the Application
This compound has been synthesized and assayed for its ability to block the human TRPA1 channel and inhibit PDE4B/7A activity . This dual functionality makes it a promising candidate for the treatment of pain .
Methods of Application or Experimental Procedures
The compound was designed using a structure-based computational approach and then synthesized . It was then assayed to evaluate its ability to block the human TRPA1 channel and inhibit PDE4B/7A activity .
Results or Outcomes
The compound showed higher potency against TRPA1 compared to HC-030031 . It was also a promising multifunctional TRPA1 antagonist and PDE4B/7A dual inhibitor with IC 50 values in the range of that of the reference rolipram and BRL-50481, respectively . The inhibition of both cAMP-specific PDE isoenzymes resulted in a strong anti-TNF-α effect of the compound in vivo . Moreover, the potent anti-inflammatory and analgesic efficacy of the compound was observed in animal models of pain and inflammation .
Eigenschaften
CAS-Nummer |
83636-88-8 |
|---|---|
Produktname |
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Molekularformel |
C13H18N4O4 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Kanonische SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Synonyme |
2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic Acid Ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
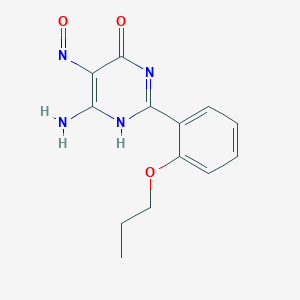

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
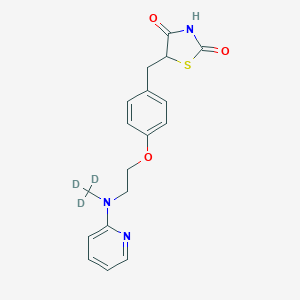
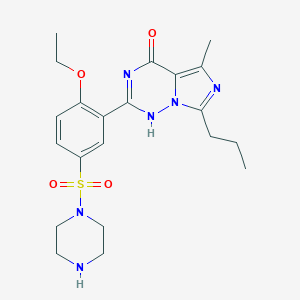

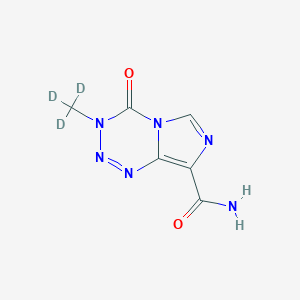
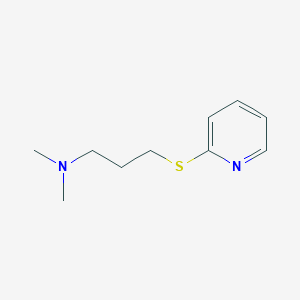
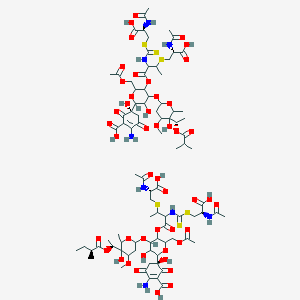
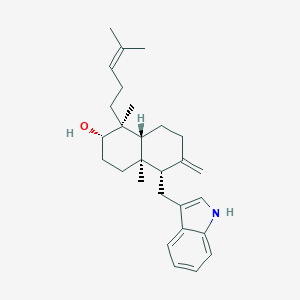

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)